4-(Trimethoxysilyl)butanoic acid

Description

This compound is primarily used in materials science as a silane coupling agent, enabling covalent bonding between organic polymers and inorganic substrates (e.g., glass, metals) due to its hydrolytic reactivity and bifunctional nature. The trimethoxysilyl group undergoes hydrolysis to form silanol (-Si(OH)₃), which can condense with hydroxylated surfaces, while the carboxylic acid group facilitates interactions with organic matrices .

Propriétés

Formule moléculaire |

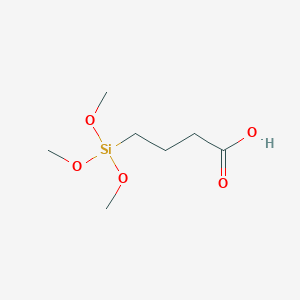

C7H16O5Si |

|---|---|

Poids moléculaire |

208.28 g/mol |

Nom IUPAC |

4-trimethoxysilylbutanoic acid |

InChI |

InChI=1S/C7H16O5Si/c1-10-13(11-2,12-3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9) |

Clé InChI |

VKVJAWNFDVEVBK-UHFFFAOYSA-N |

SMILES canonique |

CO[Si](CCCC(=O)O)(OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide 4-(triméthoxysilyl)butanoïque peut être synthétisé par réaction de l'acide butanoïque avec le triméthoxysilane en présence d'un catalyseur. La réaction se produit généralement dans des conditions douces, le triméthoxysilane agissant comme un agent silylant pour introduire le groupe triméthoxysilyle dans la molécule d'acide butanoïque .

Méthodes de production industrielle

Dans les milieux industriels, la production d'acide 4-(triméthoxysilyl)butanoïque implique souvent des procédés en lots ou continus à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Les catalyseurs couramment utilisés dans la synthèse industrielle comprennent les acides ou les bases qui facilitent la réaction de silylation .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L'acide 4-(triméthoxysilyl)butanoïque a un large éventail d'applications dans la recherche scientifique :

Science des matériaux : Utilisé comme agent de couplage pour améliorer l'adhérence entre les polymères organiques et les matériaux inorganiques tels que le verre et les métaux.

Modification de surface : Employé pour modifier les propriétés de surface des matériaux, en améliorant leur hydrophobicité ou leur hydrophilie.

Biotechnologie : Utilisé dans l'immobilisation de biomolécules sur des surfaces pour des applications de biosenseurs.

Chimie : Agit comme réactif dans diverses réactions de synthèse organique pour introduire des groupes silyle dans les molécules

Mécanisme d'action

Le principal mécanisme par lequel l'acide 4-(triméthoxysilyl)butanoïque exerce ses effets est la formation de liaisons covalentes fortes avec les substrats organiques et inorganiques. Le groupe triméthoxysilyle peut s'hydrolyser pour former des silanols, qui peuvent ensuite se condenser avec des groupes hydroxyle sur les surfaces pour former des liaisons siloxane stables. Ce processus ancre efficacement le composé à la surface, modifiant ses propriétés.

Applications De Recherche Scientifique

Surface Modification in Materials Science

One of the primary applications of 4-(Trimethoxysilyl)butanoic acid is in the surface modification of materials. It has been used to create self-assembled monolayers (SAMs) on surfaces such as titanium dioxide (TiO2).

Case Study: Self-Assembled Monolayers

A study demonstrated that this compound could effectively modify TiO2 surfaces to facilitate the immobilization of biomolecules. The results indicated that the SAM prepared using this compound exhibited superior modification effects compared to other silanes, enhancing the detection sensitivity for human immunoglobulin G (IgG) in biosensing applications .

| Property | Value |

|---|---|

| Average Normalized Sensitivity | 49.63 ± 0.27 RIU |

| Limit of Detection | 4.59 × 10 g mL |

Biomedical Applications

In biomedical engineering, this compound has been explored for its potential in drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

Research indicates that this compound can be utilized to modify polymeric carriers, improving their interaction with biological tissues and enhancing drug release profiles. Its ability to form stable bonds with various substrates makes it an ideal candidate for developing advanced drug delivery systems .

Environmental Applications

The compound is also being investigated for its role in environmental applications, particularly in enhancing the properties of construction materials for waterproofing and durability.

Case Study: Waterproofing Agents

This compound has been incorporated into formulations for waterproofing agents used in construction materials such as concrete and masonry. The compound improves the hydrophobicity of these materials, thereby increasing their resistance to water infiltration and degradation .

| Application | Effectiveness |

|---|---|

| Waterproofing | Enhanced hydrophobicity |

| Durability Improvement | Increased resistance to weathering |

Industrial Applications

In industrial settings, this silane compound serves as a coupling agent in the production of composites and coatings.

Case Study: Composite Materials

The incorporation of this compound into composite formulations has shown to enhance adhesion between organic polymers and inorganic fillers, leading to improved mechanical properties and thermal stability of the final products .

Mécanisme D'action

The primary mechanism by which 4-(trimethoxysilyl)butanoic acid exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .

Comparaison Avec Des Composés Similaires

Data Table: Structural and Physical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | -Si(OCH₃)₃ | C₇H₁₆O₅Si | 220.29 (calculated) | Hydrolytic reactivity | Silane coupling agent |

| Trimethylsilyl 4-[(TMS)amino]butanoate | -N(Si(CH₃)₃), -O-Si(CH₃)₃ | C₁₀H₂₅NO₂Si₂ | 247.49 | Hydrophobic, volatile | Synthetic intermediates |

| Chlorambucil | -p-[bis(2-ClCH₂CH₂)amino]phenyl | C₁₄H₁₉Cl₂NO₂ | 304.22 | Cytotoxic, DNA alkylation | Anticancer therapy |

| 4-(4-Bromophenyl)butanoic Acid | -p-Br-phenyl | C₁₀H₁₁BrO₂ | 243.10 | Mp 67°C, dense | Chiral synthesis |

| 4-(1-Adamantyl)butanoic Acid | -1-adamantyl | C₁₄H₂₂O₂ | 222.32 | High rigidity, hydrophobic | Drug delivery systems |

Activité Biologique

4-(Trimethoxysilyl)butanoic acid is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and materials science. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a trimethoxysilyl group attached to a butanoic acid backbone. Its structure enables it to interact with various biological systems and materials, making it a candidate for applications in drug delivery, tissue engineering, and antimicrobial coatings.

| Property | Value |

|---|---|

| Molecular Weight | 208.28 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| pH | Neutral |

Antimicrobial Properties

Recent studies have demonstrated that silane compounds, including this compound, exhibit antimicrobial properties. These compounds can form covalent bonds with surfaces, creating durable antimicrobial coatings. The mechanism of action typically involves disrupting microbial cell membranes or interfering with metabolic processes.

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various silanes, this compound showed significant activity against Gram-positive bacteria, including Staphylococcus aureus. The results indicated a reduction in bacterial viability of up to 99% when treated with a 1% solution of the compound over a 24-hour period .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have also been assessed in mammalian cell lines. A study reported that at low concentrations (below 100 µM), the compound did not significantly affect cell viability, suggesting potential for safe use in biomedical applications .

Drug Delivery Applications

The ability of this compound to modify surfaces has implications for drug delivery systems. Its silane group facilitates the attachment of drugs to carriers, enhancing bioavailability and targeting capabilities. Research indicates that formulations incorporating this compound can improve the release profiles of encapsulated drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Surface Modification : The trimethoxysilyl group allows for covalent bonding to various substrates, enhancing surface properties.

- Antimicrobial Action : Disruption of microbial cell membranes leads to cell lysis.

- Cell Interaction : Potential for interaction with cellular receptors or enzymes, influencing cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.